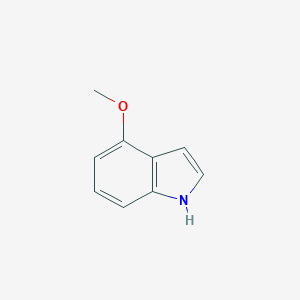










|
REACTION_CXSMILES
|
CN(C=O)C.[C:6](Cl)(=[O:10])[C:7](Cl)=O.[CH3:12][O:13][C:14]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:15]=1C=[CH:17][NH:18]2>ClC(Cl)C>[CH3:12][O:13][C:14]1[CH:22]=[CH:21][CH:20]=[C:19]2[C:15]=1[C:7]([CH:6]=[O:10])=[CH:17][NH:18]2
|


|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
1.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC(C)Cl
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C2C=CNC2=CC=C1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred until
|
|
Type
|
CUSTOM
|
|
Details
|
no more bubbling
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at room temperature for four hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by careful addition of 10% sodium carbonate solution
|
|
Type
|
STIRRING
|
|
Details
|
The two phase mixture was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
the combined organic extracts were dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
WASH
|
|
Details
|
eluting with 3:7 ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C(=CNC2=CC=C1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.13 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |